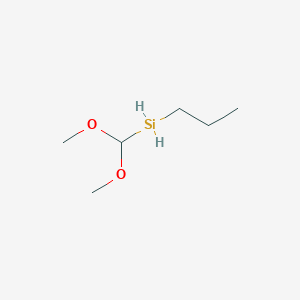

Dimethoxymethyl(propyl)silane

Description

Significance of Organosilicon Compounds in Contemporary Materials Science

Organosilicon compounds are at the forefront of materials science innovation, serving as essential building blocks for a vast range of materials. bohrium.com Their utility stems from a unique combination of properties such as thermal stability, chemical inertness, and flexibility. iust.ac.ir These characteristics make them ideal for use as coatings, adhesives, sealants, and modifiers that impart desirable traits like water repellency and thermal resistance to various substrates. iust.ac.ir In the realm of electronics, they are employed as insulators and dielectric materials. iust.ac.ir The versatility of silicon allows for the creation of a wide variety of organosilicon molecules, including silanes, siloxanes, and silanols, each with specific applications. iust.ac.ir

The impact of organosilicon compounds extends to numerous industries. They are used to enhance the durability and performance of materials in transportation, construction, and textiles. researchgate.netecopowerchem.com For instance, they can be used to create water-resistant coatings for wood and other materials, protecting them from environmental degradation. iust.ac.ir The continuous research and development in this field promise new technologies with enhanced performance and functionality. iust.ac.ir

Foundational Principles of Alkoxysilane Chemistry

Alkoxysilanes are a specific class of organosilicon compounds characterized by the presence of one or more alkoxy groups (-OR) attached to the silicon atom. encyclopedia.pubnih.gov These alkoxy groups, most commonly methoxy (B1213986) (-OCH3) or ethoxy (-OC2H5), are hydrolyzable, meaning they can react with water. scispace.com This reactivity is the cornerstone of alkoxysilane chemistry and is central to their function in many applications.

The fundamental reaction of alkoxysilanes is hydrolysis, where the alkoxy groups are replaced by hydroxyl groups (-OH), forming silanols. nih.gov This is typically followed by a condensation reaction, where the silanol (B1196071) groups react with each other or with remaining alkoxy groups to form stable siloxane bonds (Si-O-Si). scispace.comnih.gov This process, often referred to as the sol-gel process, can be catalyzed by either acids or bases and is influenced by factors such as pH, temperature, and the concentration of reactants. mdpi.com The sol-gel process allows for the formation of a three-dimensional network, which is the basis for many coatings, binders, and cross-linking applications. sigmaaldrich.com

The rate of hydrolysis and condensation can be controlled by the choice of alkoxy group and the reaction conditions. nih.gov For example, methoxy groups hydrolyze faster than ethoxy groups. This controlled reactivity allows for the precise tailoring of the final material's properties.

Structural Classification and Functional Group Analysis of Organoalkoxysilanes

Organoalkoxysilanes are hybrid compounds that possess both a non-hydrolyzable organic group (R) and hydrolyzable alkoxy groups (OR') attached to the silicon atom. mdpi.com Their general formula can be represented as R_nSi(OR')_{4-n}. Based on the number of alkoxy groups, they can be classified as monofunctional, bifunctional, or trifunctional. nih.gov

The organic group (R) determines the organofunctional character of the silane (B1218182) and its compatibility with organic polymers, while the alkoxy groups provide the inorganic reactivity. encyclopedia.pubresearchgate.net This dual nature allows organoalkoxysilanes to act as "molecular bridges" or coupling agents, bonding inorganic materials (like glass, metals, and minerals) to organic polymers. researchgate.net

A wide variety of organofunctional groups can be incorporated into the silane structure, such as amino, epoxy, vinyl, and methacryloxy groups. encyclopedia.pubnih.gov This versatility allows for the design of organoalkoxysilanes with specific functionalities tailored for particular applications. For example, aminosilanes are often used as adhesion promoters in coatings and sealants, while epoxy-functional silanes are used in composite materials. cfmats.comresearchgate.net

Dimethoxymethyl(propyl)silane, with the chemical formula CH3CH2CH2Si(CH3)(OCH3)2, is an example of a bifunctional organoalkoxysilane. nih.gov It has a propyl group as the non-hydrolyzable organic substituent and two methoxy groups as the hydrolyzable functional groups. The propyl group provides organic character, while the two methoxy groups allow it to undergo hydrolysis and condensation reactions, making it a versatile building block in materials science.

| Property | Value |

| Chemical Formula | C6H16O2Si |

| IUPAC Name | This compound |

| CAS Number | 17861-00-8 |

| Molecular Weight | 148.28 g/mol |

| Boiling Point | 127 °C |

| Density | 0.85 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

dimethoxymethyl(propyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-4-5-9-6(7-2)8-3/h6H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUINFYCIIMWIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[SiH2]C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethoxymethyl Propyl Silane and Its Functionalized Derivatives

Direct Synthesis Routes for Dimethoxymethyl(propyl)silane

The direct synthesis of this compound is primarily achieved through well-established organosilicon chemistry, with hydrosilylation being a cornerstone technique. Advances in catalysis and a growing emphasis on environmentally benign processes are refining these traditional routes.

Hydrosilylation Reactions in Organosilane Synthesis

Hydrosilylation is a fundamental and versatile reaction for forming silicon-carbon bonds, making it a key method for synthesizing organosilanes like this compound. rsc.org The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. rsc.org

For the synthesis of this compound, a common pathway involves the reaction of a silane (B1218182) containing a Si-H group, such as dimethoxymethylsilane (B7823244), with a propylene (B89431) source (e.g., propene or allyl chloride). For instance, the synthesis of a related compound, 3-Chloropropyldimethoxymethylsilane, is accomplished via the hydrosilylation of allyl chloride with dimethoxymethylsilane. vulcanchem.com A similar principle is applied in the synthesis of dimethoxymethyl(2-phenylpropyl)silane, where 2-phenylpropene is hydrosilylated with dichloromethylsilane, followed by a reaction with methanol (B129727) to introduce the methoxy (B1213986) groups. researchgate.net The reaction progress can be easily monitored through spectroscopic methods by observing the disappearance of the characteristic Si-H signals in ¹H NMR (around 4.8 ppm) and IR (around 2126 cm⁻¹) spectra. rsc.org

Advanced Catalytic Approaches in Silane Functionalization

The efficiency and selectivity of hydrosilylation reactions are heavily dependent on the catalyst employed. Historically, platinum-based catalysts have been the industry standard. Hexachloroplatinic acid (H₂PtCl₆) and Karstedt's catalyst are frequently used to catalyze the hydrosilylation process in silane synthesis. researchgate.netresearchgate.net These late transition metal complexes, particularly Pt(II) complexes, are highly effective for reacting vinyl groups with silanes. rsc.org

More recent research has focused on developing advanced catalytic systems to improve performance and expand the reaction's scope. These include:

Copper Hydride (CuH) Catalysis : Copper hydride catalysts have emerged as effective agents for various silane reactions, including the reduction of unsaturated carboxylic acids and the silylative dehydration of primary amides. organic-chemistry.org

Nickel and Cobalt Catalysts : These have been used for regio- and enantioselective hydroalkylation reactions, demonstrating the potential for catalyst-tuned selectivity in forming specific isomers. organic-chemistry.org

Titanium-Based Catalysts : In the field of olefin polymerization, certain dimethoxysilane (B13764172) compounds, such as methyl(3,3,3-trifluoro-n-propyl)dimethoxysilane, are used as external electron donors with catalyst systems comprising a titanium compound supported on magnesium dichloride. google.com

These advanced catalysts offer pathways to milder reaction conditions, higher yields, and greater functional group tolerance, representing a significant step forward in silane functionalization.

Green Chemistry Principles in Silane Synthesis

In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are being increasingly applied to silane synthesis. A primary goal is to move away from chlorine-based chemistry, such as the use of chlorosilanes, which generates harmful byproducts like hydrogen chloride. mdpi.com

A key green alternative is the direct synthesis of alkoxysilanes from elemental silicon and alcohols. mdpi.com This approach avoids the use of chlorosilanes altogether. For example, a process has been developed where powdered metallurgical silicon reacts with an alcohol like ethanol (B145695) in the presence of a copper catalyst to produce triethoxysilane (B36694) and hydrogen. mdpi.com This method can be adapted for the synthesis of methoxy-containing silanes. Researchers are actively exploring such environmentally friendly methods for synthesizing various silane-based materials to reduce the environmental impact of production. atamanchemicals.com

Synthesis of Functionalized this compound Analogues

Functionalizing this compound with reactive groups like isocyanates or amines creates versatile silane coupling agents used to enhance adhesion and modify surfaces in advanced materials.

Isocyanate-Functionalized Silane Synthesis Pathways

(3-Isocyanatopropyl)dimethoxymethylsilane is a bifunctional molecule used as a coupling agent and adhesion promoter in coatings, adhesives, and sealants. cfmats.com Its synthesis can be achieved through several routes, moving from hazardous traditional methods to safer, more efficient modern processes.

Traditional methods include the phosgene (B1210022) method and the thermal cracking of carbamates. The phosgene route is fraught with safety issues due to the extreme toxicity of phosgene, while the thermal cracking method requires high temperatures, leading to high energy consumption. chemicalbook.comguidechem.com

More contemporary and safer synthesis pathways have been developed:

Single-Step Diisocyanate Reaction : This method involves reacting a methylene (B1212753) diphenyl diisocyanate mixture with aminopropylmethyldimethoxysilane at elevated temperatures (e.g., 120°C). chemicalbook.comguidechem.com The resulting isocyanatosilane is then purified by distillation, achieving high yields (e.g., 90%). chemicalbook.com

Urea-Based Synthesis : An alternative non-phosgene route starts with 3-aminopropyl trimethoxysilane (B1233946) and urea (B33335) in a solvent like dimethyl sulfoxide. chemicalbook.comgoogle.com The mixture is heated under vacuum to form a (ureido)propyl silane intermediate. Subsequent reaction with diluted sulfuric acid generates the desired isocyanate product, which is then isolated. google.com This method offers the advantages of mild reaction conditions and readily available, safer raw materials. google.com

Table 1: Comparison of Synthesis Pathways for (3-Isocyanatopropyl)dimethoxymethylsilane

| Synthetic Method | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgene Method | Aminosilane, Phosgene | - | Established Method | Highly toxic reagent (phosgene) |

| Thermal Cracking | Aminosilane, Diethyl Carbonate | High Temperature | Avoids Phosgene | High energy consumption, demanding equipment |

| Single-Step Diisocyanate | Aminopropylmethyldimethoxysilane, Methylene Diphenyl Diisocyanate | 120-170°C, Vacuum | Single step, high yield | - |

Amine-Functionalized Silane Synthesis Routes

Amine-functionalized silanes are crucial for surface modification, particularly for introducing amine groups onto inorganic substrates to improve adhesion or to act as a reactive site for further functionalization. nih.govmdpi.com The synthesis of amine-functionalized analogues of this compound can be approached in several ways.

A common strategy involves the covalent attachment of an amino-silane to a surface or its use as a precursor in material synthesis. mdpi.com For example, 3-aminopropyltrimethoxysilane (B80574) (APTMS) is widely used to functionalize silica (B1680970) or nanoparticle surfaces. nih.gov The synthesis of materials like amine-functionalized bridged silsesquioxanes often starts from precursors such as bis[(3-trimethoxysilyl)propyl] amine. frontiersin.org

Specific synthesis routes applicable to creating amine-functionalized this compound analogues include:

Starting from an Aminosilane Precursor : Compounds like Trimethoxy[3-(methylamino)propyl] silane serve as precursors for creating functionalized materials. sigmaaldrich.com The core principle involves the hydrolysis of the methoxy groups to form reactive silanols, which then condense with hydroxyl groups on a substrate or with other silanol (B1196071) groups to form a polysiloxane network.

Grafting onto a Support : Pre-synthesized materials can be functionalized. For instance, 3-(2-Aminoethylamino) propyl-dimethoxymethylsilane has been successfully grafted onto mesoporous silica supports like SBA-15. scholarsportal.info

Reaction of Halogenated Silanes with Amines : A versatile method involves reacting a haloalkylsilane, such as 3-chloropropyldimethoxymethylsilane, with an appropriate amine (e.g., ammonia, a primary or secondary amine) to form the corresponding amino-silane via nucleophilic substitution.

These methods provide a robust toolkit for creating a wide range of amine-functionalized silanes tailored for specific applications in materials science.

Epoxy-Functionalized Silane Synthesis

The synthesis of epoxy-functionalized silanes, such as those derived from this compound, is a critical process for creating coupling agents and precursors for hybrid materials. A primary and industrially significant method for this synthesis is the hydrosilylation reaction. epo.org This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. cnrs.frchemicalbook.com

A key precursor for this process is an unsaturated epoxide, with allyl glycidyl (B131873) ether (AGE) being a common choice. cnrs.frresearchgate.net The corresponding hydrosilane, in this context, would be dimethoxymethylsilane. The reaction between dimethoxymethylsilane and allyl glycidyl ether yields (3-glycidyloxypropyl)methyldimethoxysilane. This process is often catalyzed by platinum(0) complexes, such as Karstedt's catalyst, which are highly efficient for this transformation. cnrs.fr The reaction results in the formation of a stable silicon-carbon bond, attaching the propyl glycidyl ether moiety to the methyldimethoxysilyl group.

Research has also explored the use of other catalysts, such as cobalt complexes, for the hydrosilylation of unsaturated epoxides. google.comrsc.org For instance, cobalt pivalate (B1233124) in combination with ligands like 1-isocyanoadamantane has been used to catalyze the hydrosilylation of allyl glycidyl ether. google.com Furthermore, studies have shown that the choice of catalyst can be crucial, as some systems may lead to unexpected side reactions, such as the ring-opening of the epoxide group, particularly with certain cobalt catalysts and polymethylhydrosiloxane. rsc.org

The synthesis of related epoxy-functionalized silanes, like (3-glycidoxypropyl)trimethoxysilane (GPTMS), follows a similar pathway, involving the hydrosilylation of allyl glycidyl ether with trimethoxysilane. chemicalbook.com The reaction conditions, including temperature and catalyst concentration, are optimized to maximize the yield and purity of the desired product. chemicalbook.comresearchgate.net

Table 1: Synthesis of Epoxy-Functionalized Silanes via Hydrosilylation The following table is interactive. Click on the headers to sort the data.

| Product | Hydrosilane Precursor | Unsaturated Precursor | Catalyst | Typical Yield | Reference |

|---|---|---|---|---|---|

| (3-Glycidyloxypropyl)methyldimethoxysilane | Methyldimethoxysilane | Allyl Glycidyl Ether | Platinum(0) complex | - | cnrs.fr |

| (3-Glycidyloxypropyl)trimethoxysilane | Trimethoxysilane | Allyl Glycidyl Ether | Platinum complex | 80% | chemicalbook.com |

| Polydimethylsiloxane Epoxy Acrylate | Hydrogen-containing Polydimethylsiloxane | Allyl Glycidyl Ether | Platinum complex | - | researchgate.net |

| Epoxy-functionalized Siloxane | 1,1,3,3-Tetramethyldisiloxane | Allyl Glycidyl Ether | Platinum(II) on polymethylene sulfide | - | researchgate.net |

Halogenated Propylsilane Derivatization

The derivatization of silanes to include a halogenated propyl group is a fundamental strategy for producing versatile chemical intermediates. These halogenated silanes serve as precursors for further functionalization through nucleophilic substitution reactions. The most direct method for synthesizing a compound like (3-chloropropyl)methyldimethoxysilane is the hydrosilylation of an allyl halide, such as allyl chloride, with dimethoxymethylsilane.

This reaction is analogous to the synthesis of other widely used halogenated silanes like (3-chloropropyl)trimethoxysilane (CPTMS) and (3-chloropropyl)triethoxysilane. chemicalbook.comtandfonline.com The synthesis typically employs a platinum-based catalyst, although other transition metal catalysts can also be used. google.com The reaction involves the addition of the Si-H bond of the silane across the double bond of the allyl chloride.

Once synthesized, the halogenated propylsilane is a valuable precursor for further derivatization. The chlorine atom on the propyl chain serves as a leaving group, enabling the introduction of various other functional groups. For example, (3-chloropropyl)trimethoxysilane has been used to synthesize novel quinolinium silane salts by reacting it with quinoline (B57606) in the presence of potassium iodide. rsc.org This demonstrates how the halogenated intermediate can be converted into a more complex functional molecule. Similarly, it has been used to functionalize nanoparticles for biomedical applications. nih.gov

The synthesis conditions, including catalyst choice, reactant ratios, and temperature, are controlled to ensure high yields and selectivity, minimizing side reactions. chemicalbook.com

Table 2: Synthesis of Halogenated Propylsilanes The following table is interactive. Click on the headers to sort the data.

| Product | Hydrosilane Precursor | Halogenated Olefin | Catalyst System | Key Application of Product | Reference |

|---|---|---|---|---|---|

| (3-Chloropropyl)triethoxysilane | Triethoxysilane | 3-Chloropropene | Ru-B / γ-Al2O3 | Intermediate for coupling agents | chemicalbook.com |

| Trichlor(2,4,4,6,6-pentamethylheptyl)silan | Trichlorosilane | Diisobutylene | Platinum complex | Adhesion promoter precursor | google.com |

| Silica modified with 3-chloropropyltrimethoxysilane | 3-Chloropropyltrimethoxysilane (CPTMS) | (Used in sol-gel with TEOS) | Hydrofluoric acid | Organic-inorganic hybrid material | tandfonline.com |

| (3-Trimethoxysilylpropyl)quinolinium iodide | (3-Chloropropyl)trimethoxysilane | (Reacts with Quinoline) | Potassium Iodide | Antibacterial agent synthesis | rsc.org |

Thiol-Ene Click Chemistry in Silane Modification

Thiol-ene click chemistry has emerged as a powerful and efficient method for the modification and functionalization of silanes. wikipedia.org This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") to form a stable thioether linkage. wikipedia.orgmdpi.com The reaction is characterized by high yields, rapid reaction rates, stereoselectivity, and tolerance to a wide variety of functional groups, making it a cornerstone of "click chemistry". wikipedia.orgacs.org

For the modification of silanes related to this compound, a precursor containing an unsaturated bond, such as allyl-dimethoxymethylsilane or vinyl-dimethoxymethylsilane, is required. This alkenylsilane can then be reacted with a functional thiol. The reaction is typically initiated by UV irradiation or a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a free-radical mechanism. acs.orgrsc.org This results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgresearchgate.net

A significant advantage of this method is its orthogonality to other reactive groups. Research has shown that the thiol-ene reaction can be performed on vinyl or allylsilanes that also contain a reactive Si-H bond, without affecting the Si-H bond. rsc.org This allows for sequential "click" and hydrosilylation reactions, enabling the synthesis of complex, multifunctional organosilicon compounds.

This methodology has been used to synthesize a diverse library of functional silanes. By reacting an alkene-functionalized silane with thiols bearing different end groups (e.g., carboxylic acid, phenyl, polyether), a wide array of functionalities can be easily introduced onto the silane scaffold. acs.orgresearchgate.net For example, reacting 3-(dimethoxy(methyl)silyl)propane-1-thiol with functional alkenes has been shown to produce various functional dialkoxysilanes in near-quantitative yields. researchgate.net

Table 3: Examples of Thiol-Ene Reactions for Silane Functionalization The following table is interactive. Click on the headers to sort the data.

| Silane Precursor | Thiol Reagent | Initiation Method | Resulting Functional Group | Yield | Reference |

|---|---|---|---|---|---|

| Allyltrialkoxysilanes | Various Thiols | Photoinitiator (UV) | Diverse functional groups | Near-quantitative | acs.org |

| 3-Mercaptopropyltrialkoxysilane | Various Alkenes | Photoinitiator (UV) | Diverse functional groups | Near-quantitative | acs.org |

| Vinyl or Allylsilanes (with Si-H) | Aliphatic, Aromatic, Carboxyl Thiols | Radical (AIBN) or UV | Phenylthio, Carboxyalkylthio, etc. | Near-quantitative | rsc.org |

| 3-(Dimethoxy(methyl)silyl)propane-1-thiol | Functional Alkenes | Photoinitiator (UV) | Chloropropylthio, Carboxypropylthio, etc. | Near-quantitative | researchgate.net |

Precursor Design and Derivatization Strategies

The design of precursors and the subsequent derivatization strategies are central to the synthesis of tailored organofunctional silanes like this compound and its derivatives. wacker.comsinosil.com The overarching strategy involves creating a bifunctional molecule that can act as a molecular bridge between inorganic substrates and organic polymers. sinosil.comscirp.org This is achieved by designing a precursor with two key components: a hydrolyzable group (e.g., methoxy groups on silicon) for bonding to inorganic surfaces, and a reactive organic functional group for interaction or reaction with a polymer matrix. scirp.org

Hydrosilylation stands out as a fundamental precursor design reaction. researchgate.net By reacting a hydrosilane such as dimethoxymethylsilane with various unsaturated molecules, a range of functional propyl groups can be installed.

Epoxy functionality: Reaction with allyl glycidyl ether introduces a reactive epoxy group, ideal for curing with amines or anhydrides in resin systems. cnrs.fracs.org

Halogen functionality: Reaction with an allyl halide installs a chloropropyl or bromopropyl group, which serves as a versatile handle for subsequent nucleophilic substitution reactions. tandfonline.comrsc.org

Alkenyl functionality: Reaction with molecules like acetylene (B1199291) or allyl alcohol (followed by further steps) can produce a silane with a terminal double bond, designing it specifically for further derivatization.

Once a primary functional precursor is synthesized, various derivatization strategies can be employed:

Thiol-Ene Click Chemistry: As detailed previously, if the precursor is designed with an alkenyl group (e.g., allyl-dimethoxymethylsilane), the thiol-ene reaction provides an exceptionally efficient and modular route to introduce a vast array of secondary functionalities. mdpi.comacs.orgrsc.org This strategy is prized for its high efficiency and functional group tolerance.

Nucleophilic Substitution: For halogenated precursors like (3-chloropropyl)methyldimethoxysilane, the halide serves as an excellent leaving group. This allows for derivatization with a wide range of nucleophiles, including amines, thiols, and azides, to generate new functional silanes that would be difficult to access directly. rsc.org

Ring-Opening Reactions: For epoxy-functionalized precursors, the epoxide ring can be opened by various nucleophiles, such as amines, alcohols, or carboxylic acids. This is a common curing mechanism in epoxy-based materials and also serves as a derivatization pathway to link the silane to other molecules. acs.orglpnu.ua

These strategies highlight a modular approach to organosilane synthesis, where a few key precursors, primarily synthesized via hydrosilylation, can be transformed into a large and diverse family of functional materials through highly efficient and selective derivatization reactions.

Reaction Mechanisms and Chemical Transformations of Dimethoxymethyl Propyl Silane Analogues

Hydrolysis Kinetics and Mechanistic Pathways of Alkoxysilanes

≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov

The kinetics and mechanism of this reaction are highly sensitive to the chemical environment.

The rate of hydrolysis is significantly influenced by the pH of the reaction medium, with both acids and bases acting as effective catalysts. cfmats.com The reaction is slowest in a neutral medium (pH ≈ 7). afinitica.commdpi.com

Acidic Catalysis: In acidic conditions, a rapid, reversible protonation of the oxygen atom in the alkoxy group occurs. nih.govunm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by water. nih.govndhu.edu.tw This mechanism generally leads to a rapid hydrolysis step. mdpi.com The reaction rate is influenced by steric and inductive factors, and the transition state is thought to accumulate a positive charge. qnl.qaresearchgate.net

Alkaline Catalysis: Under alkaline or basic conditions, the reaction proceeds via a different pathway. A nucleophilic hydroxyl ion (OH⁻) or a deprotonated silanol (B1196071) group (silanolate anion, ≡Si-O⁻) directly attacks the silicon atom. nih.govmdpi.comunm.edu This process is proposed to involve a penta- or hexavalent intermediate or transition state (an Sɴ2-Si mechanism). nih.govmdpi.com In this medium, negative charges accumulate in the transition state. qnl.qanih.gov Generally, hydrolysis is slower in alkaline media compared to acidic media, while the subsequent condensation is faster. mdpi.com

Neutral Media: In the absence of an external acid or base catalyst, the hydrolysis reaction is considerably slower. mdpi.com Water molecules act as the nucleophile, but the reaction rate is minimal. Some organofunctional silanes, particularly those with amino groups, can exhibit intramolecular catalysis, where the functional group itself promotes the hydrolysis reaction. qnl.qaresearchgate.netnih.gov

| Catalytic Medium | Mechanism | Key Characteristics | Relative Rate of Hydrolysis |

|---|---|---|---|

| Acidic (pH < 7) | Electrophilic attack on protonated alkoxide. | Fast initial protonation of the alkoxy group, making silicon more susceptible to attack by water. nih.govunm.edu Leads to less branched clusters. nih.gov | Fast mdpi.com |

| Neutral (pH ≈ 7) | Nucleophilic attack by water. | Reaction is generally very slow without a catalyst. afinitica.commdpi.com Some functional groups may provide intramolecular catalysis. qnl.qa | Slowest cfmats.com |

| Alkaline (pH > 7) | Nucleophilic attack by OH⁻ or ≡Si-O⁻ on the silicon atom. nih.gov | Proposed Sɴ2-Si mechanism with a pentacoordinate intermediate. nih.govmdpi.com Leads to more branched and condensed clusters. nih.gov | Slow mdpi.com |

The choice of solvent is a crucial parameter that can control the rate of hydrolysis and the degree of condensation. researchgate.netmdpi.com Solvents are often required to homogenize the typically immiscible alkoxysilane and aqueous phases. nih.gov

The properties of the solvent, such as polarity, proticity, and hydrogen-bonding capability, significantly affect reaction kinetics. researchgate.netnih.govresearchgate.net Protic solvents, like alcohols, can participate in the reaction through hydrogen bonding, which can stabilize transition states and influence the reactivity of water molecules. researchgate.netresearchgate.net Using an alcohol as a solvent that has a different alkyl group from the silane's alkoxy group can lead to exchange reactions, which may further complicate the kinetics. researchgate.net

In alkaline media, solvents with a high capacity for hydrogen bonding can facilitate the formation of smaller hydrated silica (B1680970) nanoparticles. researchgate.net The use of aprotic solvents can also influence the reaction; for instance, hydrogen bonding plays a significant role in enhancing hydrolysis in acetonitrile. qnl.qanih.gov Studies have shown that a synergistic effect can be achieved by using a combination of highly polar aprotic and protic solvents, which can enhance the hydrolysis rate and stabilize reactive species. mdpi.com The order of the reaction with respect to water has been shown to vary depending on the solvent system used, for example, from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane for spontaneous hydrolysis. tandfonline.com

| Solvent Type | Influence on Hydrolysis | Examples |

|---|---|---|

| Protic (e.g., Alcohols) | Can stabilize transition states via hydrogen bonding. researchgate.netresearchgate.net Can lead to alcohol exchange reactions if the alkyl group differs from the silane's alkoxy group. researchgate.net Often used as a homogenizing agent. nih.gov | Methanol (B129727), Ethanol (B145695) researchgate.net |

| Aprotic | Can hinder or promote condensation depending on pH and ability to form hydrogen bonds. researchgate.net Polarity and dipole moment can play a significant role. qnl.qanih.gov | Dioxane, Acetonitrile, Dimethylformamide (DMF) researchgate.netresearchgate.net |

| Mixed Systems | Combinations of aprotic and protic solvents can have a synergistic effect, enhancing hydrolysis rates and stabilizing intermediates. mdpi.com | Methanol-Ethanol mixtures mdpi.com |

The molar ratio of water to silane (B1218182) (often denoted as 'R') is a critical factor that directly impacts not only the kinetics of hydrolysis but also the structure of the subsequent condensation products. nih.gov Increasing the water content generally enhances the rate of the hydrolysis reaction up to a certain point. nih.gov An excess of water can sometimes inhibit the reaction, potentially due to decreased solubility of the alkoxysilane. nih.gov

A higher water-to-silane ratio promotes more complete hydrolysis of the alkoxy groups before significant condensation occurs. researchgate.net This leads to a higher concentration of silanol monomers. Conversely, under water-deficient conditions (sub-stoichiometric R values), hydrolysis is the rate-limiting step, and condensation can begin before all alkoxy groups on a silicon atom have been hydrolyzed, leading to the formation of different oligomeric structures. nih.gov The R value also determines whether the subsequent condensation proceeds primarily through the removal of water or alcohol. nih.gov For instance, in studies of organotrialkoxysilanes, increasing the water content was found to decrease the formation of linear/branched oligomers while increasing the content of monocyclic and bicyclic structures. nih.gov

Condensation and Siloxane Network Formation Mechanisms

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si). nih.gov This polycondensation process is responsible for the growth of oligomers and, ultimately, the formation of a cross-linked polysiloxane network or gel. nih.govwikipedia.org Condensation can occur via two main pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol and an unhydrolyzed alkoxy group. nih.govunm.edu

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation: ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH nih.gov

The kinetics of condensation are more complex than those of hydrolysis due to the multiple possible reaction pathways and the increasing complexity of the reacting species. nih.gov

The condensation process begins with the formation of dimers from monomers, which then grow into trimers, tetramers, and larger oligomers. gelest.comresearchgate.net In the early stages of the reaction, these small oligomers are often soluble in the reaction medium. mdpi.com As polycondensation proceeds, the molecular weight increases, which can lead to the formation of larger macromolecules and eventually a phase separation, where a solid network (gel) forms within the liquid medium (sol). nih.govmdpi.com

The structure of the resulting network is highly dependent on the reaction conditions. For example, under acidic catalysis, which promotes fast hydrolysis and slow condensation, the resulting structures tend to be less branched. nih.gov In contrast, alkaline catalysis favors faster condensation rates relative to hydrolysis, leading to more compact, highly branched, and condensed clusters. nih.gov The functionality of the parent silane (the number of hydrolyzable alkoxy groups) also dictates the final structure, with trifunctional silanes like propyltrimethoxysilane capable of forming highly cross-linked three-dimensional networks. gelest.com

The rate of condensation is significantly governed by steric and inductive effects originating from the organic substituent on the silicon atom. nih.govresearchgate.netelsevier.es

Steric Factors: The steric bulk of the non-hydrolyzable organic group (e.g., the propyl group in dimethoxymethyl(propyl)silane) plays a crucial role. researchgate.netresearchgate.net Larger, bulkier organic groups physically hinder the approach of other silanol or silane molecules, thereby reducing the rate of condensation. researchgate.net This steric hindrance is generally considered more impactful on the condensation reaction than on the hydrolysis reaction. nih.gov For instance, increasing the size of the alkyl group on an organotrialkoxysilane has been shown to decrease reactivity and the tendency to form gels. osti.gov

Inductive Factors: The electronic properties of the organic substituent also influence reactivity. Electron-donating groups, such as alkyl groups (like propyl), increase the electron density on the silicon atom. unm.eduresearchgate.net This increased electron density makes the silicon atom less electrophilic. Under basic conditions, where condensation involves a nucleophilic attack on the silicon, electron-donating groups decrease the reaction rate. researchgate.net Conversely, under acidic conditions, where the transition state is more positively charged, these electron-donating groups can stabilize the intermediate and increase reactivity. unm.eduresearchgate.net Electron-withdrawing groups have the opposite effect, increasing condensation rates under basic conditions and decreasing them under acidic conditions. tandfonline.comresearchgate.net

| Factor | Effect on Condensation Rate | Mechanism of Influence |

|---|---|---|

| Steric Hindrance (e.g., bulky alkyl groups) | Decreases rate | Physically obstructs the close approach of reacting Si centers, making the formation of the transition state more difficult. researchgate.net |

| Inductive Effect (Electron-Donating Groups) | Decreases rate in basic media; Increases rate in acidic media | Increases electron density at the Si atom, making it less susceptible to nucleophilic attack (basic conditions). Stabilizes positively charged transition states (acidic conditions). unm.eduresearchgate.net |

| Inductive Effect (Electron-Withdrawing Groups) | Increases rate in basic media; Decreases rate in acidic media | Decreases electron density at the Si atom, making it more susceptible to nucleophilic attack (basic conditions). Destabilizes positively charged transition states (acidic conditions). tandfonline.comresearchgate.net |

Elucidating SN1-Si vs. SN2-Si Reaction Mechanisms

Nucleophilic substitution reactions at a silicon center, analogous to those at a carbon center, can be described by SN1-Si and SN2-Si mechanisms. The key distinction between these pathways lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

In an SN2-Si (Substitution, Nucleophilic, Bimolecular at Silicon) mechanism, the reaction occurs in a single, concerted step. The incoming nucleophile attacks the silicon center at the same time as the leaving group departs. reddit.com This process involves a pentacoordinate (hypervalent) silicon transition state. lsu.edu The rate of an SN2-Si reaction is dependent on the concentration of both the silane substrate and the nucleophile. reddit.com This mechanism is favored by strong nucleophiles, unhindered silicon centers, and polar aprotic solvents that solvate the cation but not the nucleophile, thus enhancing its reactivity. chemistrytalk.orglibretexts.org

Conversely, an SN1-Si (Substitution, Nucleophilic, Unimolecular at Silicon) mechanism is a two-step process. The first and rate-determining step involves the slow departure of the leaving group to form a trivalent silicocation intermediate. masterorganicchemistry.comreddit.com This intermediate is then rapidly attacked by a nucleophile in the second step. The rate of an SN1-Si reaction depends only on the concentration of the silane substrate. reddit.com This pathway is favored by substrates that can form a stable silicocation, the presence of excellent leaving groups, weak nucleophiles (often the solvent itself, in a process called solvolysis), and polar protic solvents that can stabilize the ionic intermediate. libretexts.orgresearchgate.net

For alkoxysilanes like this compound, reactions such as hydrolysis are typically considered to proceed through an SN2-Si mechanism, particularly under neutral or basic conditions. The silicon atom's ability to expand its coordination sphere and form a hypervalent intermediate makes the concerted SN2-Si pathway more accessible than for the analogous carbon compounds. lsu.edu The stability of the potential silicocation is a critical factor; tertiary, allylic, or benzylic groups attached to the silicon would favor an SN1-Si mechanism, which is not the case for this compound. libretexts.org

| Characteristic | SN1-Si Mechanism | SN2-Si Mechanism |

|---|---|---|

| Rate-Determining Step | Unimolecular: Leaving group departs to form a silicocation. reddit.com | Bimolecular: Concerted attack by nucleophile and departure of leaving group. masterorganicchemistry.com |

| Intermediate | Trivalent silicocation. masterorganicchemistry.com | None (Pentacoordinate transition state). lsu.edu |

| Rate Law | Rate = k[Silane] | Rate = k[Silane][Nucleophile] |

| Substrate Structure | Favored by structures that form stable silicocations (e.g., tertiary). libretexts.org | Favored by sterically unhindered silicon centers (e.g., methyl, primary). libretexts.org |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). researchgate.net | Favored by strong nucleophiles (e.g., OH⁻, RO⁻). researchgate.net |

| Solvent | Favored by polar protic solvents (e.g., water, methanol). libretexts.org | Favored by polar aprotic solvents (e.g., acetone, DMF). libretexts.org |

Intramolecular and Intermolecular Self-Polymerization Phenomena

The self-polymerization of this compound and its analogues is a complex process that occurs via a series of hydrolysis and condensation reactions, often referred to as a sol-gel process. nih.gov This transformation converts the monomeric silane into a polymeric network of siloxane bonds (Si-O-Si).

Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH), forming silanols. This reaction can occur stepwise, producing partially and fully hydrolyzed species. csic.esresearchgate.net The rate of hydrolysis is influenced by factors such as the water-to-silane ratio, pH, and the presence of catalysts. nih.govcsic.es The presence of ethanol, a potential byproduct, can delay the hydrolysis reaction. csic.es

R-Si(OCH₃)₂ + H₂O ⇌ R-Si(OCH₃)(OH) + CH₃OH

R-Si(OCH₃)(OH) + H₂O ⇌ R-Si(OH)₂ + CH₃OH

Condensation: The newly formed silanol groups are reactive and can condense with each other or with remaining methoxy groups to form siloxane linkages. This stage is responsible for the growth of the polymer chain. nih.govgoogle.com Condensation can proceed through two main pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

2 R-Si(OH)₂ → (HO)R-Si-O-Si-R(OH) + H₂O

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol.

R-Si(OH)₂ + R-Si(OCH₃)₂ → (HO)R-Si-O-Si-R(OCH₃) + CH₃OH

During the condensation process, a competition arises between intermolecular and intramolecular reactions. researchgate.net

Intermolecular Condensation: This involves reactions between different silane molecules, leading to the formation of linear chains, branched polymers, and ultimately a cross-linked three-dimensional network. researchgate.net

Intramolecular Condensation: This involves the reaction of silanol groups within the same molecule or oligomer, leading to the formation of cyclic siloxane structures. csic.esresearchgate.net The tendency to form cyclic structures increases with the size of the organic substituent on the silicon atom, as large groups can sterically hinder intermolecular reactions, making intramolecular cyclization more favorable. researchgate.net

| Stage | Reaction Description | Key Influencing Factors |

|---|---|---|

| Hydrolysis | Replacement of alkoxy groups (e.g., -OCH₃) with hydroxyl groups (-OH) to form silanols. csic.es | Water/silane ratio, pH, catalyst type, temperature, solvent. nih.govresearchgate.net |

| Intermolecular Condensation | Reaction between separate molecules to form linear or branched siloxane (Si-O-Si) polymers. researchgate.net | Concentration of silanols, catalyst, removal of byproducts (water/alcohol). |

| Intramolecular Condensation | Reaction between functional groups on the same molecule to form cyclic siloxane structures. researchgate.net | Steric hindrance from organic substituents (e.g., propyl group), reaction conditions favoring cyclization. researchgate.net |

Reactivity and Chemical Transformations of Pendant Organic Functional Groups

In organofunctional silanes, the pendant organic group (designated 'R') plays a crucial role in determining the final properties of the material and can serve as a site for further chemical transformations. ulprospector.com For this compound, the pendant group is a propyl (-CH₂CH₂CH₃) chain.

The propyl group is a saturated alkyl chain, which is chemically stable and relatively non-reactive under the typical conditions of silane hydrolysis and condensation. Its primary function is to impart specific physical properties, such as hydrophobicity and flexibility, to the resulting polysiloxane network. It acts as an organic modifier of the inorganic silicate (B1173343) backbone.

However, while the propyl group does not participate in the polymerization at the silicon center, it can undergo chemical transformations characteristic of alkanes under specific and more vigorous reaction conditions. These reactions are distinct from the sol-gel process. Examples include:

Free-Radical Halogenation: In the presence of UV light or high temperatures, the C-H bonds on the propyl chain can react with halogens (e.g., Cl₂, Br₂) to form halogenated propyl groups.

Oxidation: Under strong oxidizing conditions, the alkyl chain can be oxidized, potentially leading to the formation of alcohols, ketones, or carboxylic acids, though this often results in chain cleavage.

Pyrolysis: At very high temperatures in the absence of oxygen, the C-C and C-H bonds can break, leading to decomposition.

The reactivity of the propyl group stands in contrast to other organofunctional silanes where the pendant group is intentionally chosen for its chemical reactivity. researchgate.net For instance, silanes with amino, epoxy, vinyl, or methacryloxy pendant groups are widely used as coupling agents. ulprospector.comresearchgate.net The functional groups on these silanes can react with organic polymers, allowing the silane to form a durable chemical bridge between an inorganic substrate and an organic matrix. researchgate.net For example, the amino group in 3-aminopropyltriethoxysilane (B1664141) (APTES) can react with epoxy resins or isocyanates, a transformation not possible with the inert propyl group of this compound. nih.gov

| Pendant Group | Example Silane Name | Typical Reactivity | Primary Application |

|---|---|---|---|

| Propyl | This compound | Generally inert; can undergo free-radical reactions under specific conditions. | Hydrophobicity modification, network modifier. |

| Amino | 3-Aminopropyltriethoxysilane (APTES) | Acts as a base; reacts with epoxides, isocyanates, and acids. nih.gov | Coupling agent for epoxy, urethane, and nylon resins. researchgate.net |

| Epoxy (Glycidoxy) | 3-Glycidoxypropyltrimethoxysilane | Ring-opening reactions with amines, acids, and alcohols. researchgate.net | Coupling agent for epoxy resins and other polymers. researchgate.net |

| Vinyl | Vinyltrimethoxysilane | Undergoes free-radical polymerization and hydrosilylation. nih.gov | Crosslinking polyethylene, moisture-cured polymers. |

| Methacryloxy | 3-Methacryloxypropyltrimethoxysilane | Undergoes free-radical polymerization with other acrylic monomers. researchgate.netafinitica.com | Coupling agent in dental composites and unsaturated polyester (B1180765) resins. researchgate.net |

Polymerization and Oligomerization Phenomena Involving Dimethoxymethyl Propyl Silane Derivatives

Silane-Terminated Prepolymers (STP) in Advanced Polymer Systems

Silane-terminated prepolymers (STPs) represent a class of binders that combine the structural features of an organic polymer backbone with the reactivity of terminal alkoxysilyl groups. These groups enable a moisture-triggered curing mechanism, leading to the formation of a durable siloxane network. This process avoids the use of isocyanates, offering environmental and safety advantages. scirp.orgnih.gov Dimethoxymethyl(propyl)silane is a key building block for the functional end groups in these systems.

Modified Silicone (MS) polymers are a prominent type of silane-terminated polyether. They are characterized by a polyether backbone, typically polypropylene (B1209903) glycol (PPG), end-capped with reactive silyl (B83357) groups. The synthesis of MS polymers can involve the use of this compound derivatives to introduce the terminal reactive sites.

One common synthetic route involves the reaction of a hydroxyl-terminated polyether with an isocyanate-functionalized silane (B1218182). While specific examples detailing the direct use of this compound in a multi-step synthesis are not abundant in publicly accessible literature, the structure of commercial products indicates its relevance. For instance, dimethoxy(methyl)silylmethylcarbamate-terminated polyethers are a known class of MS polymers. google.com The synthesis of such a polymer would logically involve a precursor derived from this compound, highlighting its role in forming the crucial dimethoxy(methyl)silyl end-group responsible for the subsequent moisture-curing process. scirp.org

The general process for creating these terminal groups involves linking the silane molecule to the polyether backbone. A versatile method is the hydrosilylation of an allyl-terminated polyether with a hydrosilane, followed by alkoxylation. Alternatively, an isocyanate-terminated prepolymer can be reacted with an amino-functional or hydroxyl-functional silane. researchgate.netpatsnap.com The dimethoxy functionality of the silane is a key factor in the curing rate of the final polymer system. scirp.org

Table 1: Comparison of Silyl End Groups in MS Polymers and Their General Impact on Properties

| Silyl End Group | Reactivity | Curing Speed | Resulting Network Flexibility |

| Dimethoxymethylsilyl | Moderate | Moderate | High |

| Trimethoxysilyl | High | Fast | Lower |

This table illustrates the general trends observed with different silyl ether functionalities. Specific performance can be influenced by the polymer backbone and formulation additives.

Silylated Polyurethane (SPUR) polymers are another significant class of STPs. These materials possess a polyurethane backbone, which imparts excellent mechanical properties such as high tensile strength and abrasion resistance. adhesivesmag.com The terminal silyl groups, which can be derived from compounds like this compound, provide a moisture-curing mechanism. nih.gov

The synthesis of SPUR prepolymers typically begins with the reaction of a polyol (e.g., polyether or polyester (B1180765) polyol) with an excess of a diisocyanate to form an isocyanate-terminated polyurethane prepolymer. This prepolymer is then end-capped with a silane containing a functional group that can react with the terminal isocyanate groups. While direct experimental data for this compound is limited, the use of structurally similar aminosilanes is well-documented. For instance, 3-aminopropyltrimethoxysilane (B80574) is commonly used to end-cap isocyanate-terminated prepolymers. scirp.orggoogle.com

A closely related and highly relevant precursor is 3-isocyanatopropylmethyldimethoxysilane. This compound can be directly reacted with the hydroxyl groups of a polyol to form a silyl-terminated polyurethane, circumventing the need for a diisocyanate in the end-capping step and offering a more direct route to SPUR polymers. The dimethoxy functionality of this precursor directly corresponds to the reactive groups that would be present if this compound were used as a foundational building block for such a functionalized silane.

The crosslinking of SPUR polymers occurs via the hydrolysis of the methoxy (B1213986) groups on the silicon atom in the presence of moisture, forming silanol (B1196071) groups. These silanols then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, resulting in a crosslinked, elastomeric network. google.com The rate of this curing process is influenced by the number and type of alkoxy groups on the silicon atom, with methoxy groups generally leading to faster curing than ethoxy groups. scirp.org

A significant advantage of silane-terminated polymers is their ability to cure without the involvement of isocyanates, which are associated with health and safety concerns. scirp.org The moisture-curing mechanism is a hallmark of these systems. This process relies on the hydrolysis of the alkoxysilyl groups, such as the dimethoxy groups in this compound, upon exposure to atmospheric moisture. adhesivesmag.com

The curing process can be described in two main steps:

Hydrolysis: The methoxy groups on the silicon atom react with water to form silanol (Si-OH) groups and release methanol (B129727) as a byproduct.

Condensation: The newly formed silanol groups are reactive and condense with each other or with remaining methoxy groups to form stable siloxane (Si-O-Si) linkages, creating a three-dimensional network.

Controlled Polymerization Techniques for Organosilicon Monomers

While this compound itself is not typically used as a monomer in chain-growth polymerization due to the lack of a polymerizable double bond, it can be functionalized to become a polymerizable monomer. For instance, the introduction of a methacrylate (B99206) or vinyl group would render it suitable for controlled radical polymerization techniques.

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. These techniques are increasingly being applied to organosilicon monomers to create well-defined polymers with unique properties.

Although specific studies detailing the ATRP or RAFT polymerization of a functionalized this compound monomer are not prominent in the literature, the general applicability of these techniques to silane-containing monomers is well-established. For example, ATRP has been successfully used to polymerize a variety of methacrylate monomers containing silane functionality. Similarly, RAFT polymerization is known for its tolerance to a wide range of functional groups, making it a suitable candidate for the polymerization of functionalized organosilanes.

The incorporation of the dimethoxymethyl(propyl)silyl group into a polymer via CRP would yield a material with pendant reactive sites. These sites could then be used for subsequent crosslinking through the moisture-curing mechanism described previously, allowing for the formation of well-defined networks.

Formation of Hybrid Organic-Inorganic Polymer Networks

Hybrid organic-inorganic polymers are materials that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., thermal stability, rigidity). The sol-gel process is a common method for creating these hybrid networks, and alkoxysilanes like this compound are key precursors in this technology. koreascience.krmdpi.com

In a typical sol-gel process involving this compound, the silane would undergo hydrolysis and co-condensation with other precursors, such as tetraethoxysilane (TEOS), in the presence of water and a catalyst (acid or base). The hydrolysis of the methoxy groups leads to the formation of reactive silanol groups. These silanols then co-condense with hydrolyzed TEOS and other silanols to form a continuous inorganic silica (B1680970) network. mdpi.com

The organic component of the hybrid network can be introduced in several ways:

The organic groups on the silane precursor (in this case, the methyl and propyl groups of this compound) are incorporated directly into the inorganic network.

An organic polymer with reactive groups can be blended into the sol-gel mixture, becoming physically entrapped within the forming silica network.

The silane precursor can be functionalized with a polymerizable group, allowing for a simultaneous or sequential organic polymerization to form an interpenetrating polymer network (IPN).

While specific research detailing the use of this compound in the formation of organically modified ceramics (ORMOCERs) or other hybrid networks is not widely published, its chemical structure makes it a suitable candidate for such applications. The propyl and methyl groups would provide organic character to the inorganic network, influencing properties such as hydrophobicity and toughness.

Influence of Silanes on Propylene (B89431) Polymerization Processes

In the context of Ziegler-Natta catalysis for propylene polymerization, alkoxysilanes are widely used as external donors. mdpi.com External donors are crucial components of the catalyst system, influencing the catalyst's activity, stereoselectivity, and the properties of the resulting polypropylene, such as molecular weight and isotacticity. dntb.gov.uamdpi.com

Dialkoxydialkylsilanes, the class of compounds to which this compound belongs, have been extensively studied as external donors. The structure of the alkyl and alkoxy groups on the silicon atom has a significant impact on the performance of the catalyst. mdpi.comuwaterloo.ca For instance, bulkier alkyl groups on the silane can lead to higher isotacticity in the polypropylene. researchgate.net

While direct studies on this compound as an external donor are not readily found, research on analogous compounds such as n-propyltrimethoxysilane (PTMS) and other dialkoxydialkylsilanes provides valuable insights. mdpi.comuwaterloo.cagoogle.com These studies have shown that the nature of the external donor affects the distribution of active sites on the catalyst surface, deactivating non-stereospecific sites and thereby increasing the isotacticity of the polymer. mdpi.com

The hydrogen response of the catalyst system, which relates to the control of molecular weight through the addition of hydrogen, is also influenced by the external donor. Different silanes can lead to varying degrees of molecular weight reduction for a given amount of hydrogen. mdpi.commdpi.com

Table 2: General Influence of Alkoxysilane External Donor Structure on Propylene Polymerization

| Silane Structural Feature | Typical Effect on Polymer Properties |

| Increasing bulkiness of alkyl groups | Increased isotacticity, potentially higher molecular weight |

| Increasing number of alkoxy groups | Can influence activity and stereoselectivity |

| Type of alkoxy group (methoxy vs. ethoxy) | Can affect catalyst activity and polymer molecular weight |

This table summarizes general trends observed in studies of various alkoxysilane external donors. The specific performance of this compound would need to be experimentally determined.

Based on the behavior of similar dialkoxydialkylsilanes, it is expected that this compound would function as a stereoselectivity-enhancing external donor in Ziegler-Natta propylene polymerization. Its specific performance in terms of catalyst activity, polymer isotacticity, and molecular weight would be dependent on the interplay between the steric and electronic effects of its methyl, propyl, and dimethoxy substituents. mdpi.com

Research Applications in Advanced Materials Science and Engineering

Surface Modification and Interfacial Science

The ability of Dimethoxymethyl(propyl)silane to alter the surface properties of materials makes it a valuable tool in interfacial science. By forming a durable bond with a substrate, it can introduce new functionalities and improve the performance of hybrid material systems.

Organofunctional silanes like this compound are widely used as adhesion promoters to create a strong and durable bond between dissimilar materials, particularly between inorganic substrates and organic polymers. evonik.com The mechanism of adhesion promotion involves the formation of a molecular bridge at the interface of the two materials. evonik.com

Key Steps in Adhesion Promotion:

Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom react with water to form silanol (B1196071) groups (-OH).

Condensation: The silanol groups condense with hydroxyl groups on the inorganic substrate, forming a stable siloxane bond (Si-O-Substrate).

Interfacial Bonding: The propyl group at the other end of the silane (B1218182) molecule interacts with the organic polymer matrix, creating a strong and durable interface.

The surface properties of a material, such as its wettability, play a crucial role in many applications. This compound can be used to modify the surface energy of a substrate, thereby controlling its hydrophobicity (water-repellency) or hydrophilicity (water-attracting).

The propyl group of this compound is a non-polar hydrocarbon chain. gelest.com When this silane is grafted onto a surface, the propyl groups orient themselves away from the substrate, creating a low-energy surface that repels water. gelest.comresearchgate.net This results in an increase in the contact angle of water on the surface, a measure of its hydrophobicity. The degree of hydrophobicity can be controlled by varying the density of the grafted silane molecules on the surface. researchgate.net

Conversely, if the surface is treated to expose the silanol groups formed during hydrolysis without complete condensation, it can exhibit hydrophilic properties. However, the primary application of silanes with alkyl groups like the propyl group is to induce hydrophobicity. researchgate.net

Factors Influencing Surface Wettability:

| Factor | Effect on Hydrophobicity |

| Alkyl Chain Length | Longer chains generally lead to higher hydrophobicity. |

| Grafting Density | Higher density of silane molecules increases hydrophobicity. |

| Surface Roughness | Increased roughness can amplify the inherent hydrophobic nature of the surface. |

Surface grafting is a process where molecules are chemically attached to a surface to modify its properties. mdpi.com this compound can be grafted onto various substrates through a process called silanization. This process involves the reaction of the silane with a surface that has reactive groups, such as hydroxyl groups. nih.gov

The most common method for surface grafting of this compound is through a solution-based process. The substrate is immersed in a solution of the silane, often in an organic solvent with a controlled amount of water to facilitate hydrolysis. The temperature and reaction time are optimized to achieve the desired grafting density. nih.gov

Another strategy is vapor-phase deposition, where the substrate is exposed to the vapor of the silane at an elevated temperature. This method can provide a more uniform and controlled coating, especially for complex geometries.

These grafting strategies allow for the precise functionalization of surfaces, tailoring them for specific applications such as creating anti-fouling surfaces, improving biocompatibility, or enhancing the performance of sensors.

Silicone rubber is a widely used material due to its excellent properties, but its inert surface can make it difficult to bond with other materials or coatings. google.com this compound can be used to activate the surface of silicone rubber, making it more receptive to bonding.

The activation process typically involves treating the silicone rubber with a solution containing the silane. google.com The solvent in the solution causes the silicone rubber to swell, allowing the silane molecules to penetrate the surface and react with the silicone polymer chains. google.com This process introduces reactive functional groups onto the surface, which can then be used to bond with other materials or to apply a hydrophilic coating. google.com This surface activation is crucial for applications such as medical devices, where it is necessary to coat silicone catheters to improve their biocompatibility and reduce friction. google.com

Sol-Gel Derived Materials and Coatings

The sol-gel process is a versatile method for creating a wide variety of materials, including ceramics, glasses, and hybrid organic-inorganic composites. nih.gov this compound can be used as a precursor in the sol-gel process to create materials with unique properties.

Aerogels and xerogels are highly porous, low-density materials with a large surface area. scispace.com Organic-inorganic hybrid aerogels and xerogels can be synthesized using this compound as a co-precursor with other silica (B1680970) precursors, such as tetraethoxysilane (TEOS). elsevierpure.com

In the sol-gel process, the precursors are hydrolyzed and condensed to form a "sol," which is a colloidal suspension of solid particles in a liquid. As the reaction proceeds, the particles link together to form a three-dimensional network, resulting in a "gel." The solvent is then removed from the gel to obtain the final aerogel or xerogel. The method of solvent removal determines whether an aerogel (supercritical drying) or a xerogel (evaporative drying) is formed. kyoto-u.ac.jp

The incorporation of this compound into the silica network introduces organic propyl groups, which can modify the properties of the resulting material. dlr.de These organic groups can increase the hydrophobicity and flexibility of the aerogel or xerogel. researchgate.net The properties of the final material can be tailored by controlling the ratio of the different precursors and the reaction conditions. researchgate.net

Characterization of Hybrid Aerogels and Xerogels:

| Property | Characterization Technique |

| Porosity and Surface Area | Brunauer-Emmett-Teller (BET) analysis |

| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Mechanical Properties | Compression testing, Tensile testing |

| Thermal Properties | Thermogravimetric Analysis (TGA) |

The resulting hybrid aerogels and xerogels have potential applications in thermal insulation, catalysis, and as low-dielectric constant materials.

Development of Sol-Gel Coatings for Enhanced Material Performance

The sol-gel process offers a versatile method for creating thin, functional coatings on various substrates at low temperatures. Organofunctional silanes like this compound are key precursors in synthesizing these organic-inorganic hybrid coatings. The process involves the hydrolysis of the methoxy groups (Si-OCH₃) in the presence of water and a catalyst, leading to the formation of reactive silanol groups (Si-OH). These silanols then undergo condensation reactions with each other and with hydroxyl groups on the substrate surface, forming a durable, cross-linked siloxane (Si-O-Si) network that is chemically bonded to the material.

The presence of the organic propyl group, which does not participate in the hydrolysis and condensation reactions, imparts specific properties to the final coating. This non-polar alkyl group can enhance the hydrophobicity and durability of the coated surface. Sol-gel coatings derived from these hybrid precursors can offer improved corrosion resistance, tailored surface energy, and enhanced mechanical properties compared to purely inorganic coatings. mdpi.comresearchgate.net The versatility of the sol-gel technique allows for the creation of materials with tailored compositions and structures for a wide range of applications. mdpi.comresearchgate.net

Integration of Silanes into Composite Materials via Sol-Gel Routes

Beyond surface coatings, the sol-gel process is also employed to integrate silanes into the bulk structure of composite materials, creating organic-inorganic hybrids at a molecular level. chemrxiv.org In this approach, this compound can be co-condensed with other precursors, such as tetraethoxysilane (TEOS), to form a three-dimensional silica-based network in which the propyl groups are uniformly distributed.

This integration serves to compatibilize otherwise immiscible organic and inorganic phases. For instance, in the fabrication of a polymer-silica composite, the sol-gel reaction can be conducted in situ within a polymer matrix. The resulting siloxane network reinforces the polymer structure, while the propyl groups enhance the interfacial adhesion and compatibility between the inorganic silica phase and the organic polymer. This method allows for the production of composite materials with improved thermal stability, mechanical strength, and chemical resistance. ptmk.netptmk.net The synthesis of these hybrid materials occurs through a series of hydrolysis and condensation reactions of the alkoxide precursors.

Advanced Polymeric Composites and Functional Textiles

Augmenting Mechanical Properties of Polymer Composites

A primary application of silanes like this compound is to enhance the mechanical properties of polymer composites. These composites typically consist of an organic polymer matrix reinforced with inorganic fillers such as silica, talc, or glass fibers. The inherent incompatibility between the hydrophilic inorganic filler and the hydrophobic organic polymer often leads to poor interfacial adhesion, which compromises the mechanical performance of the composite.

By treating the inorganic filler with this compound, a strong interfacial bond is created. The methoxy groups of the silane react with the filler surface, while the propyl group becomes entangled with the polymer matrix, effectively coupling the two phases. nbinno.com This improved adhesion facilitates more efficient stress transfer from the weaker polymer matrix to the stronger filler particles. nih.gov Consequently, significant improvements in tensile strength, Young's modulus, and impact strength are observed. researchgate.net Research on polypropylene (B1209903) composites filled with silane-treated feldspar has demonstrated a notable increase in these key mechanical properties. researchgate.net The enhancement is attributed to the improved interfacial adhesion between the filler and the polymer matrix. researchgate.netresearchgate.net

Table 1: Effect of Silane Treatment on Mechanical Properties of Polymer Composites

This table presents illustrative data based on findings for similar silane coupling agents, demonstrating the typical performance enhancements.

| Property | Polymer Matrix | Filler | Silane Treatment | Improvement (%) |

| Tensile Strength | Polypropylene (PP) | Feldspar | 3-aminopropyl triethoxy silane | ~11% |

| Young's Modulus | Polypropylene (PP) | Feldspar | 3-aminopropyl triethoxy silane | ~298% |

| Elongation at Break | Polypropylene (PP) | Feldspar | 3-aminopropyl triethoxy silane | ~250% |

| Impact Strength | Polypropylene (PP) | Silica | Amino-functionalized silane | Varies |

Role as Coupling Agents in Polymer-Inorganic Hybrid Materials

Silane coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials. nih.govdakenam.com The general structure of a silane coupling agent is Y-R-Si-X₃, where 'X' represents a hydrolyzable group (like methoxy), 'Si' is the central silicon atom, 'R' is a linker (like an alkyl chain), and 'Y' is an organofunctional group. silicorex.com

In the case of this compound, the dimethoxy groups are the hydrolyzable component. When applied to an inorganic filler, these groups hydrolyze to form silanols (Si-OH). These silanols then condense with hydroxyl groups on the filler's surface, forming stable covalent Si-O-Filler bonds. aip.org The other end of the molecule, the non-reactive propyl group, is organophilic and physically interacts or entangles with the surrounding polymer matrix, such as polypropylene. nbinno.com This dual reactivity allows the silane to form a durable molecular bridge at the interface, reducing interfacial tension and improving the dispersion of the filler within the polymer. nbinno.comresearchgate.net This coupling mechanism is crucial for creating high-performance hybrid materials with enhanced mechanical and thermal properties. elsevierpure.com

Textile Finishing and Fabric Property Enhancement

In the textile industry, silanes are utilized as finishing agents to impart various functional properties to fabrics. When applied to textiles like cotton or synthetic blends, this compound can form a thin, durable polysiloxane coating on the fiber surfaces. The mechanism involves the hydrolysis of the methoxy groups and their subsequent condensation with hydroxyl groups present on natural fibers like cotton, or with each other to form a cross-linked network on the fiber.

The outward-facing propyl groups create a low-energy, hydrophobic surface. This modification can significantly improve the water repellency of the fabric without compromising its breathability. silfluosilicone.com Furthermore, such silane treatments can enhance other fabric properties, including softness, wrinkle resistance, and durability to washing. The sol-gel method is one technique used to apply these functional finishes, ensuring a uniform and lasting treatment. researchgate.net

Development of Conducting Flexible Materials

The development of conducting flexible materials often involves incorporating conductive fillers, such as silver nanoparticles (AgNPs) or carbon nanotubes, into a flexible polymer matrix. A significant challenge is achieving a uniform dispersion of these fillers to form a continuous conductive pathway. Agglomeration of the conductive particles can disrupt this network and diminish the material's conductivity.

Silane coupling agents can play a crucial role in addressing this issue. By modifying the surface of the conductive fillers, silanes can improve their dispersion and adhesion within the polymer matrix. For instance, a silane like this compound can bond to the surface of metallic nanoparticles (which often have a native oxide layer with hydroxyl groups) and use its propyl group to ensure compatibility with the host polymer. This improved dispersion and interfacial bonding helps create more stable and reliable conductive networks, which is essential for the performance of flexible electronic devices and sensors. Research has shown that silane coupling agents can enhance the adhesion between conductive fillers and a substrate, improving the durability of conductive textiles. researchgate.net

Research in Electronics and Optoelectronic Materials

This compound's utility in electronics and optoelectronics stems from its molecular structure, which combines a propyl group and two methoxy groups attached to a central silicon atom. The methoxy groups can be hydrolyzed to form silanol groups, which can then condense to form a stable siloxane network (Si-O-Si). This process is fundamental to its application as a precursor for silicon-based thin films. The presence of the propyl group, an organic substituent, is crucial for modifying the properties of the resulting material, such as lowering its dielectric constant and increasing its hydrophobicity.

Precursor for Low-k Dielectric Films

In the manufacturing of integrated circuits, materials with a low dielectric constant (low-k) are essential for insulating the microscopic wiring. As device dimensions shrink, the use of low-k dielectrics becomes increasingly important to reduce signal delay (RC delay), power consumption, and crosstalk between interconnects. Organosilicate glasses (OSG), also known as carbon-doped oxides (CDO), are a class of low-k materials that have been widely adopted. These materials are typically deposited by chemical vapor deposition (CVD) or spin-on techniques using organosilane precursors.

While specific research detailing the use of this compound as a precursor for low-k films is not extensively published, its structural similarities to other well-studied precursors like diethoxymethylsilane (DEMS) and various methylsilanes suggest its potential in this application. The incorporation of the propyl group is expected to introduce porosity and lower the film density, thereby reducing the dielectric constant. The general mechanism involves the co-deposition of the organosilane with an oxidant, followed by a curing process to form a stable, low-k dielectric film.

| Precursor Type | Resulting Film | Typical Dielectric Constant (k) | Deposition Method |

| Alkylalkoxysilanes | Organosilicate Glass (OSG) | 2.2 - 3.0 | PECVD, Spin-on |

| Methylsilanes | Carbon-doped Oxide (CDO) | 2.4 - 2.6 | PECVD |

This table presents typical values for similar organosilane precursors to illustrate the expected performance of this compound.

Surface Modification and Hydrophobicity

The reliability of electronic and optoelectronic components can be significantly compromised by moisture. Surface modification to create a hydrophobic (water-repellent) layer is a common strategy to protect sensitive parts from moisture-induced corrosion and failure. Silanes, including this compound, are effective for this purpose.

The methoxy groups of this compound can react with hydroxyl groups present on the surface of various substrates, such as silicon wafers, glass, and metal oxides. This reaction forms a covalent bond between the silane and the substrate. The propyl groups are then oriented away from the surface, creating a non-polar, low-energy surface that repels water. The effectiveness of the hydrophobic treatment depends on factors such as the surface coverage and the orientation of the alkyl groups.

| Substrate | Treatment | Water Contact Angle |

| Glass | Untreated | < 30° |

| Glass | Silane-treated (propyl-substituted) | > 90° |

| Silicon Wafer | Untreated | ~30-40° |

| Silicon Wafer | Silane-treated (propyl-substituted) | > 90° |

This table provides illustrative data based on the known behavior of similar propyl-substituted silanes.

Role in Optoelectronic Device Passivation